

Potential Therapeutic Targets of Fenfangjine G: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenfangjine G*

Cat. No.: *B15588280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid isolated from the root of *Stephania tetrandra*.^[1] Traditionally used in Chinese medicine for its analgesic, anti-rheumatic, and antihypertensive properties, recent research has unveiled its significant anti-cancer potential.^{[1][2]} This technical guide provides an in-depth overview of the molecular targets of **Fenfangjine G**, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-thrombotic effects.^[3] Notably, **Fenfangjine G** exerts substantial anti-tumor efficacy across various human tumor cell lines by inducing cell cycle arrest, inhibiting metastasis, and triggering apoptosis.^{[3][4]}

Quantitative Data Presentation

The cytotoxic effects of **Fenfangjine G** have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference
HET-1A	Normal Human Esophageal Epithelial	8.93	[3]
EC1	Esophageal Squamous Cell Carcinoma	3.042	[3]
ECA109	Esophageal Squamous Cell Carcinoma	1.294	[3]
Kyse450	Esophageal Squamous Cell Carcinoma	2.471	[3]
Kyse150	Esophageal Squamous Cell Carcinoma	2.22	[3]
A549	Lung Cancer	~9.45 (Parent)	[2]
A549	Lung Cancer	0.61 (Derivative 3i)	[2]
Hela	Cervical Cancer	>10 (Parent)	[2]
HepG-2	Liver Cancer	>10 (Parent)	[2]
MCF-7	Breast Cancer	>10 (Parent)	[2]
MDA-MB-231	Breast Cancer	>10 (Parent)	[2]
WM9	Melanoma	1.07 (Derivative 4g)	[4][5]
KBM5	Chronic Myeloid Leukemia	10 (at 72h)	[6]

Core Signaling Pathways and Molecular Targets

Fenfangjine G modulates several critical signaling pathways implicated in cancer progression. These include the NF-κB, AP-1, PI3K/Akt, FAK, and EGFR pathways. By targeting these

pathways, **Fenfangjine G** can inhibit cell proliferation, survival, and metastasis while promoting apoptosis.

NF- κ B and AP-1 Signaling

Fenfangjine G has been shown to suppress the activation of Nuclear Factor-kappa B (NF- κ B) and Activator Protein-1 (AP-1), two key transcription factors that regulate carcinogenesis.[7] The compound attenuates the phosphorylation of I κ B kinase (IKK) and the p65 subunit of NF- κ B, leading to the inhibition of NF- κ B activation.[7] This, in turn, enhances TNF α -driven apoptosis.[7]



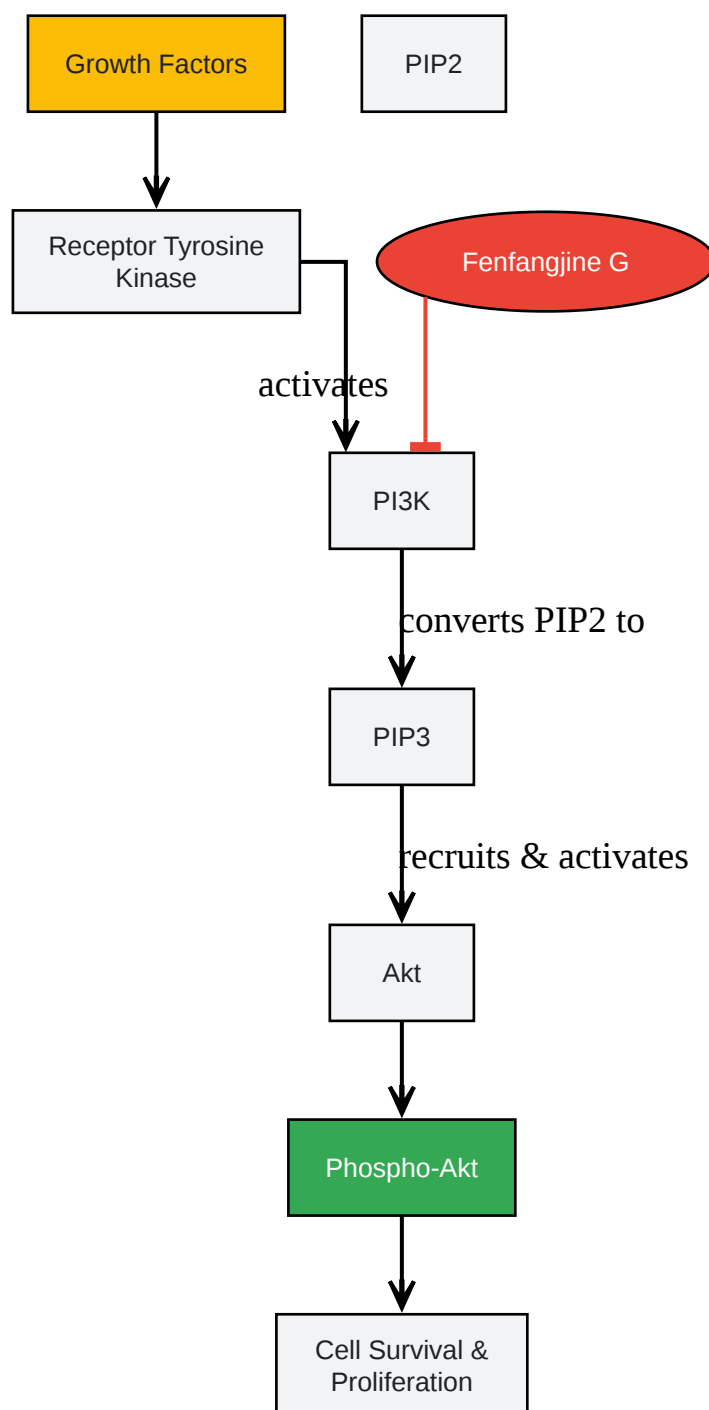
[Click to download full resolution via product page](#)

Caption: Inhibition of NF- κ B Pathway by **Fenfangjine G**.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.

Fenfangjine G has been observed to inhibit this pathway, leading to decreased levels of phosphorylated Akt.[8][9] This inhibition contributes to the induction of apoptosis in various cancer cells, including breast and gallbladder cancer.[8][9]



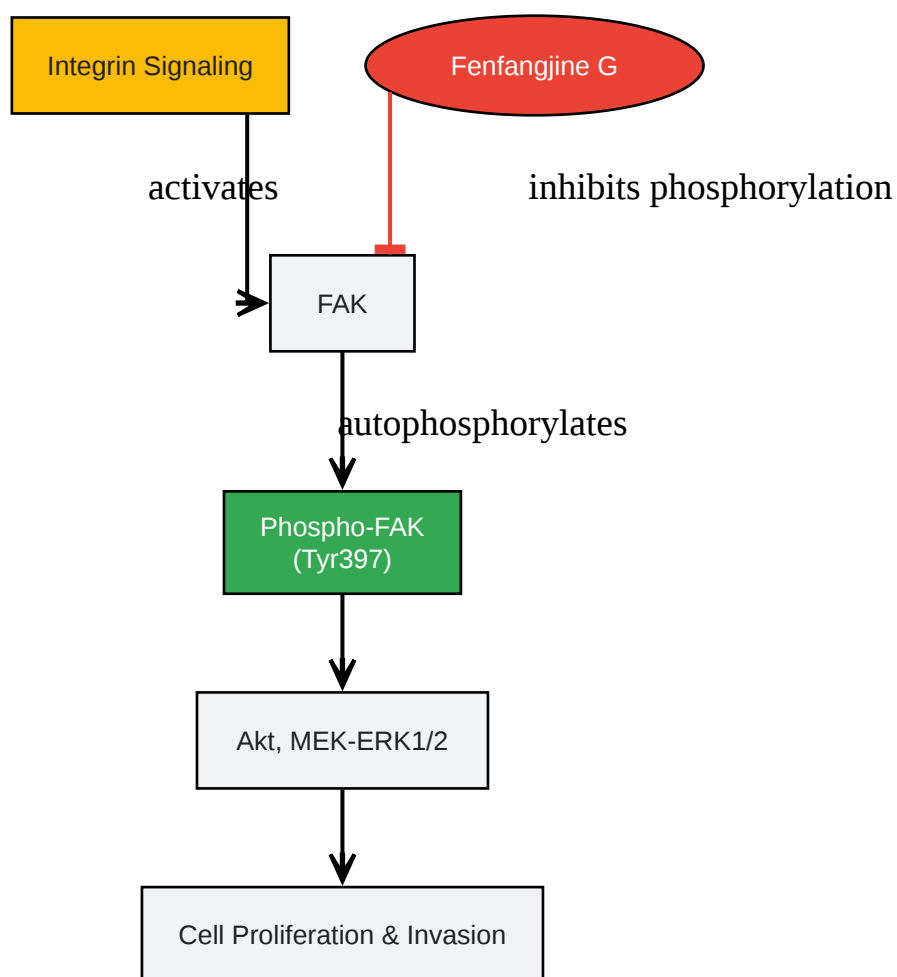
[Click to download full resolution via product page](#)

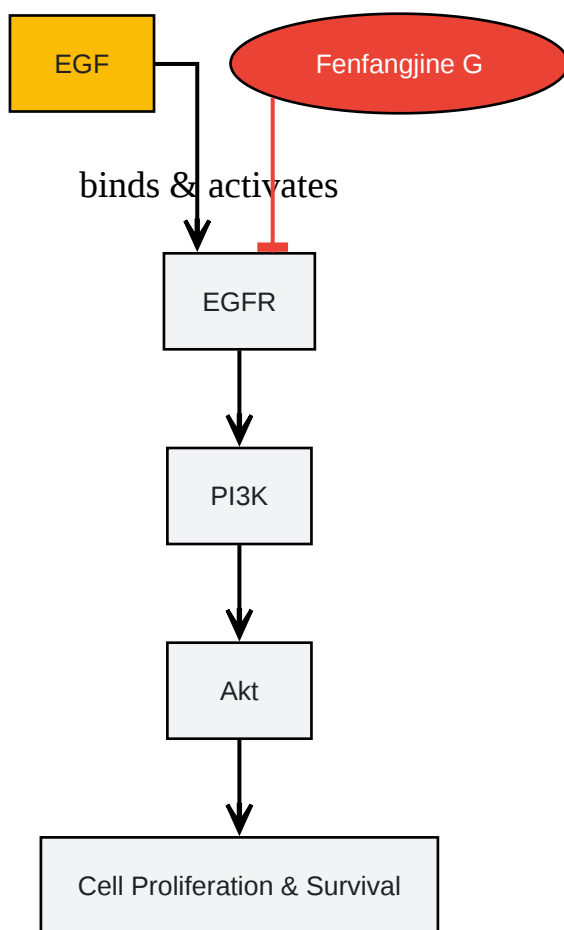
Caption: Fenfangjine G's inhibitory effect on the PI3K/Akt pathway.

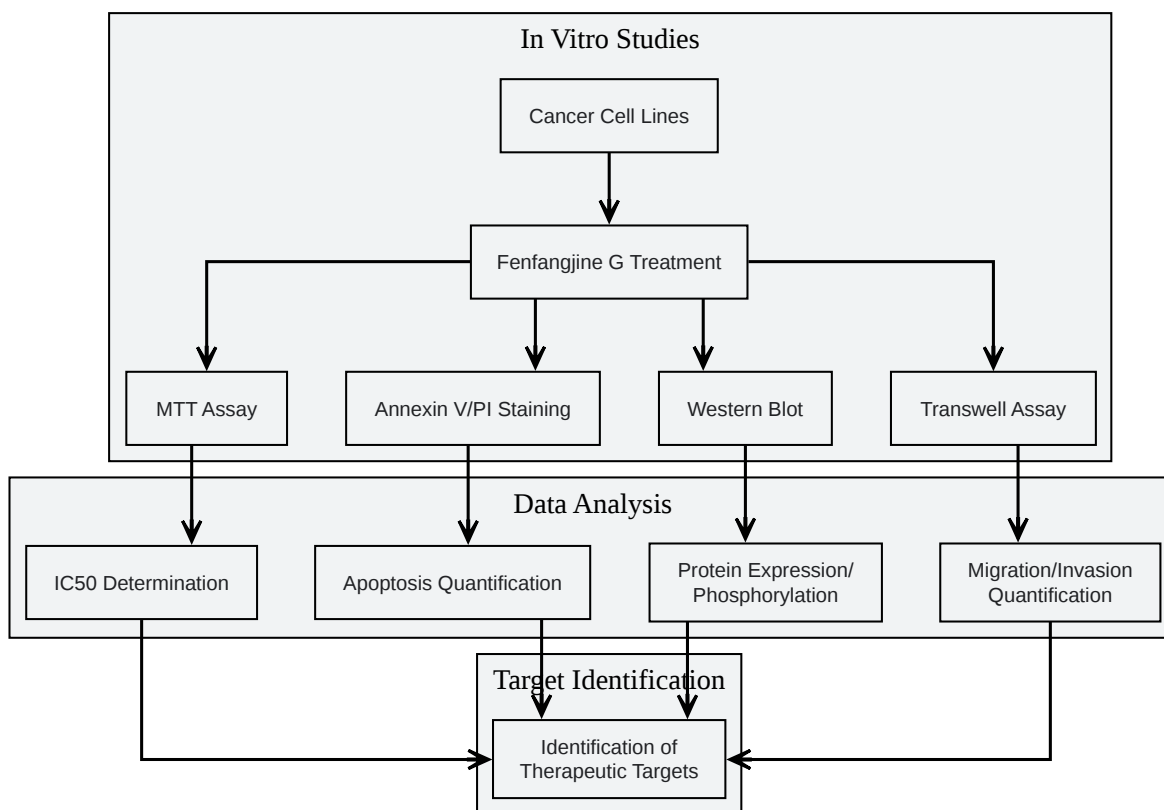
Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, invasion, and survival. **Fenfangjine G** has been identified as a kinase inhibitor that

targets FAK. It suppresses the phosphorylation of FAK at Tyr397 and its downstream signaling pathways, thereby inhibiting the proliferation and invasion of cancer cells that highly express FAK, such as the A549 lung cancer cell line.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF- κ B and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF- κ B and AP-1 Pathways | MDPI [mdpi.com]
- 8. jcancer.org [jcancer.org]
- 9. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Therapeutic Targets of Fenfangjine G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588280#potential-therapeutic-targets-of-fenfangjine-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com